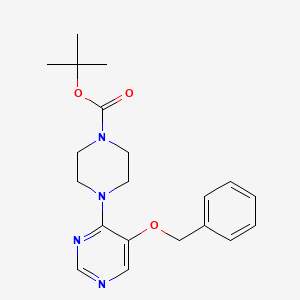
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate
描述
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrimidinyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(5-(benzyloxy)pyrimidin-4-yl)piperazine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidinyl group can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C20H26N4O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-phenylmethoxypyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-17(13-21-15-22-18)26-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3 |
InChI 键 |
VTARBMXAHFZFJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-[4-(1-Methylethyl)phenyl]cyclopropyl]ethanone](/img/structure/B8539369.png)

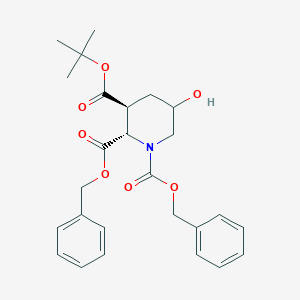
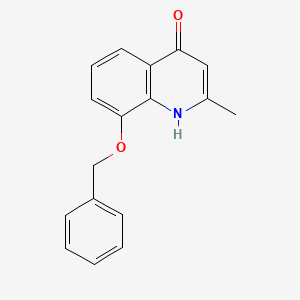
![(2R)-2-[(Triphenylmethyl)amino]butan-1-ol](/img/structure/B8539400.png)
![N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B8539405.png)
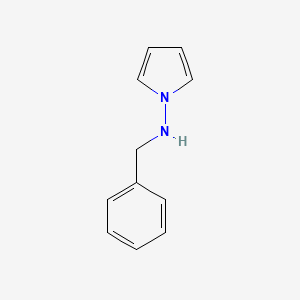

![Ethyl 7-(2,3-di-p-tolyl-7,8-dihydropyrido[2,3-b]pyrazin-5(6H)-yl)heptanoate](/img/structure/B8539427.png)
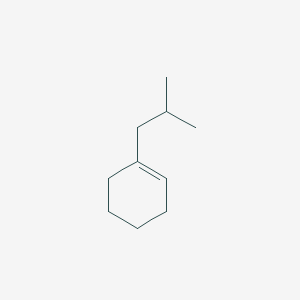
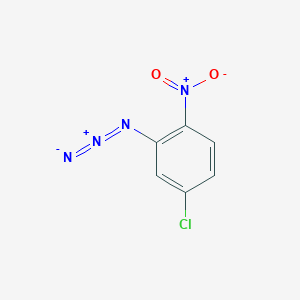
![7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B8539443.png)
![6-(Bromomethyl)-2,4-diaminopyrido [2,3-d]pyrimidine](/img/structure/B8539445.png)
![(S)-8,9-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8539456.png)
